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molecular formula C8H7BrO B026899 2-(3-Bromophenyl)acetaldehyde CAS No. 109347-40-2

2-(3-Bromophenyl)acetaldehyde

Cat. No. B026899
M. Wt: 199.04 g/mol
InChI Key: GQPCWVVXGHFKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423158B2

Procedure details

A mixture of lead tetraacetate (3.6 g, 8.2 mmol) and trifluoroacetic acid (8.25 mL) at 0° C. is treated dropwise with a solution of 1-bromo-3-vinylbenzene (1.5 g, 8.2 ml) in dichloromethane, allowed to warm to room temperature, stirred for 2 h at room temperature, diluted with dichloromethane, poured into water, stirred vigorously and filtered through a pad of celite. The filtrate is separated. The filtercake is rinsed with additional portions of dichloromethane. The combined organic phases are washed sequentially with water, NaHCO3 and brine, dried over MgSO4 and concentrated in vacuo to afford (3-bromophenyl)acetaldehyde.
Name
lead tetraacetate
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
8.25 mL
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=O)[CH3:2].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4].FC(F)(F)C(O)=O.[Br:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28](C=C)[CH:27]=1.O>ClCCl>[Br:25][C:26]1[CH:27]=[C:28]([CH2:2][CH:1]=[O:4])[CH:29]=[CH:30][CH:31]=1 |f:0.1.2.3.4|

Inputs

Step One
Name
lead tetraacetate
Quantity
3.6 g
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Name
Quantity
8.25 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
8.2 mL
Type
reactant
Smiles
BrC1=CC(=CC=C1)C=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred vigorously
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate is separated
WASH
Type
WASH
Details
The filtercake is rinsed with additional portions of dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed sequentially with water, NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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